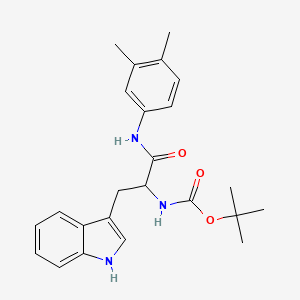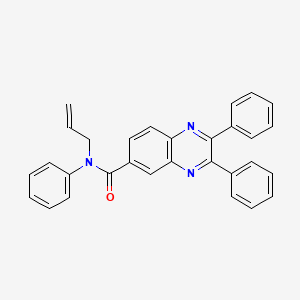
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan moiety, and a 3,4-dimethylphenyl group attached to the amide nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide typically involves the following steps:
-
Protection of Tryptophan: : The tryptophan molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected tryptophan.
-
Amidation Reaction: : The Boc-protected tryptophan is then reacted with 3,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide can undergo various chemical reactions, including:
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
-
Substitution Reactions: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3,4-dimethylphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Deprotection: The major product is the free amine form of the compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学研究应用
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds.
-
Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes, which can provide insights into its biological activity and potential therapeutic uses.
-
Medicine: : Research is ongoing to explore its potential as a drug candidate or as a building block for drug development, particularly in the field of cancer and neurological disorders.
-
Industry: : It is used in the synthesis of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.
作用机制
The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide depends on its specific interactions with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. The exact pathways involved can vary depending on the biological context and the specific targets.
相似化合物的比较
Similar Compounds
Nalpha-(tert-butoxycarbonyl)-tryptophanamide: Lacks the 3,4-dimethylphenyl group, making it less hydrophobic and potentially altering its biological activity.
Nalpha-(tert-butoxycarbonyl)-N-phenyltryptophanamide: Similar structure but without the methyl groups on the phenyl ring, which can affect its steric and electronic properties.
Uniqueness
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is unique due to the presence of both the Boc protecting group and the 3,4-dimethylphenyl group. These structural features confer specific chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
This compound’s unique structure makes it a valuable tool in synthetic chemistry and a promising candidate for further research in various scientific fields.
属性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N3O3/c1-15-10-11-18(12-16(15)2)26-22(28)21(27-23(29)30-24(3,4)5)13-17-14-25-20-9-7-6-8-19(17)20/h6-12,14,21,25H,13H2,1-5H3,(H,26,28)(H,27,29) |
InChI 键 |
KWPGFTLIJXSBCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537329.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-chlorobenzamide](/img/structure/B11537331.png)
![4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11537336.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11537339.png)
![2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11537344.png)
![N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline](/img/structure/B11537347.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B11537378.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11537380.png)

![4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B11537383.png)
![7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537385.png)
